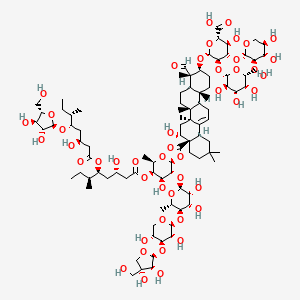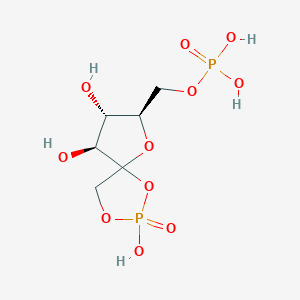
4-硝基苯基2-乙酰氨基-2-脱氧-3,6-二-O-苯甲酰-β-D-吡喃半乳糖苷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Nitrophenyl 2-acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-galactopyranoside, also known as NPGalNAc, is a chemical compound that is widely used in scientific research. It is a synthetic substrate that is commonly used to measure the activity of enzymes that are involved in glycosylation processes.
科学研究应用
化学酶法生产
该化合物用于化学酶法生产4-硝基苯基-2-乙酰氨基-2-脱氧-α-D-吡喃半乳糖苷(4NP-α-GalNAc)。α-异构体通过化学合成得到一个异构体混合物,然后使用特定的酶水解选择性去除β-异构体 {svg_1}.
临床微生物学诊断工具
糖苷,如4-硝基苯基2-乙酰氨基-2-脱氧-3,6-二-O-苯甲酰-β-D-吡喃半乳糖苷,通常用作临床微生物学中的有效诊断工具 {svg_2}.
测试水解酶
具有显色或荧光基团的合成糖苷通常用作测试水解酶的底物 {svg_3}.
蛋白质组学研究
该化合物用于蛋白质组学研究,蛋白质组学研究是蛋白质的大规模研究,特别是它们的结构和功能 {svg_4}.
药物研究与开发
4-硝基苯基2-乙酰氨基-2-脱氧-3,6-二-O-苯甲酰-β-D-吡喃半乳糖苷在针对微生物感染和炎症性疾病的药物研究与开发中起着重要作用 {svg_5}.
生化分析
Biochemical Properties
4-Nitrophenyl 2-acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-galactopyranoside plays a significant role in biochemical reactions, particularly those involving glycosidase enzymes. Glycosidases are enzymes that hydrolyze glycosidic bonds in carbohydrates. This compound is often used as a substrate to study the activity of these enzymes. When hydrolyzed by glycosidases, it releases 4-nitrophenol, which can be easily detected due to its yellow color. This property makes it a valuable tool for enzyme assays and kinetic studies .
Cellular Effects
The effects of 4-Nitrophenyl 2-acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-galactopyranoside on various cell types and cellular processes are primarily related to its role as a glycosidase substrate. In cells expressing glycosidase enzymes, the compound can be hydrolyzed, leading to the release of 4-nitrophenol. This hydrolysis can influence cellular metabolism and signaling pathways by altering the availability of carbohydrates and their derivatives . Additionally, the compound’s interaction with glycosidases can affect gene expression related to carbohydrate metabolism and enzyme regulation.
Molecular Mechanism
At the molecular level, 4-Nitrophenyl 2-acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-galactopyranoside exerts its effects through its interaction with glycosidase enzymes. The compound binds to the active site of the enzyme, where it undergoes hydrolysis. This reaction involves the cleavage of the glycosidic bond, resulting in the release of 4-nitrophenol and the corresponding carbohydrate derivative . The binding interactions and hydrolysis mechanism are crucial for understanding the enzyme’s specificity and catalytic efficiency.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Nitrophenyl 2-acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-galactopyranoside can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but prolonged exposure to light and moisture can lead to degradation. In in vitro studies, the hydrolysis of the compound by glycosidases can be monitored over time to assess enzyme activity and stability . Long-term effects on cellular function can be observed in in vivo studies, where the compound’s impact on carbohydrate metabolism and enzyme regulation can be studied over extended periods.
Dosage Effects in Animal Models
The effects of 4-Nitrophenyl 2-acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-galactopyranoside in animal models vary with different dosages. At low doses, the compound can be used to study enzyme activity without causing significant adverse effects. At high doses, it may exhibit toxic effects due to the accumulation of 4-nitrophenol, which can interfere with cellular processes and cause oxidative stress . Threshold effects and toxicities should be carefully monitored in animal studies to determine safe and effective dosage ranges.
Metabolic Pathways
4-Nitrophenyl 2-acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-galactopyranoside is involved in metabolic pathways related to carbohydrate metabolism. The compound interacts with glycosidase enzymes, which hydrolyze the glycosidic bond to release 4-nitrophenol and the corresponding carbohydrate derivative . This reaction can influence metabolic flux and the levels of various metabolites, affecting overall cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, 4-Nitrophenyl 2-acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-galactopyranoside is transported and distributed based on its interactions with transporters and binding proteins. The compound can be taken up by cells expressing specific glycosidase enzymes, where it undergoes hydrolysis . Its distribution within tissues can be influenced by factors such as enzyme expression levels and tissue-specific transport mechanisms.
Subcellular Localization
The subcellular localization of 4-Nitrophenyl 2-acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-galactopyranoside is primarily determined by its interaction with glycosidase enzymes. The compound is typically localized to cellular compartments where these enzymes are active, such as lysosomes and the endoplasmic reticulum . Targeting signals and post-translational modifications of the enzymes can direct the compound to specific subcellular locations, influencing its activity and function.
属性
IUPAC Name |
[(2R,3R,4R,5R,6S)-5-acetamido-4-benzoyloxy-3-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O10/c1-17(31)29-23-25(40-27(34)19-10-6-3-7-11-19)24(32)22(16-37-26(33)18-8-4-2-5-9-18)39-28(23)38-21-14-12-20(13-15-21)30(35)36/h2-15,22-25,28,32H,16H2,1H3,(H,29,31)/t22-,23-,24+,25-,28-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMLFNAQJLVCQA-ZJNQJMOLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-acetoxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-3aH-cyclopenta[a]chrysen-3a-yl)methyl acetate](/img/structure/B1147075.png)




![(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone](/img/structure/B1147091.png)

